Curcumenol
Overview
Description
Curcumenol is a bioactive sesquiterpenoid compound found in the essential oil of the rhizomes of Curcuma wenyujin, a member of the Zingiberaceae family. This compound has been traditionally used in Chinese medicine for its various therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .
Mechanism of Action
Curcumenol, also known as “6H-3a,6-Epoxyazulen-6-ol, 1,2,3,4,5,8a-hexahydro-3,8-dimethyl-5-(1-methylethylidene)-, (3S-(3-alpha,3a-alpha,6-alpha,8a-beta))-”, is a bioactive component extracted from the rhizomes of Curcumae rhizoma . It has been recognized for its various pharmacological activities .
Target of Action
This compound primarily targets the insulin-like factor-1 receptor (IGF-1R) and the p38 mitogen-activated protein kinase (MAPK) . IGF-1R plays a crucial role in cell proliferation and survival, while MAPK is involved in cellular responses to a diverse array of stimuli and regulates various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .
Mode of Action
This compound inhibits cell proliferation and promotes apoptosis in a dose- and time-dependent manner by suppressing IGF-1R expression and increasing MAPK phosphorylation . This leads to a cascade reaction that inhibits the CREB survival pathway, thereby triggering Bax/Bcl-2 and poly (ADP-ribose) polymerase 1 (PARP-1) apoptosis signaling .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the IGF-1R and MAPK pathways . By suppressing IGF-1R and activating MAPK, this compound triggers a series of biochemical reactions that lead to apoptosis, or programmed cell death . This has significant implications for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and the induction of apoptosis . By targeting key cellular receptors and enzymes, this compound can effectively disrupt the normal cell cycle, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of this compound in Curcuma wenyujin can be affected by various factors .
Biochemical Analysis
Cellular Effects
Curcumenol influences cell function in a variety of ways. It has been reported to exhibit anti-inflammatory, anti-oxidant, anti-bactericidal, anti-diabetic, and anti-cancer activity, and also ameliorates osteoporosis . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is still being researched .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, are currently being researched .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumenol can be extracted from the rhizomes of Curcuma wenyujin using several methods, including:
Pressurized Liquid Extraction: This method uses pressurized liquid solvents at elevated temperatures to extract this compound efficiently.
Steam Distillation: A traditional method where steam is passed through the plant material to vaporize the essential oils, which are then condensed and collected.
Ultrasonication in Methanol or Ethanol: This method uses ultrasonic waves to enhance the extraction process by breaking down cell walls and releasing the compound into the solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction using methods like steam distillation or pressurized liquid extraction, followed by purification processes such as column chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Curcumenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced sesquiterpenoids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like hydroxyl or methoxy groups, appropriate solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced sesquiterpenoids.
Substitution: Hydroxylated or methoxylated derivatives.
Scientific Research Applications
Curcumenol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bioactive compounds.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its therapeutic potential in treating cancer, liver diseases, and inflammatory conditions.
Industry: Utilized in the formulation of natural health products and cosmetics due to its bioactive properties
Comparison with Similar Compounds
Curcumenol is compared with other sesquiterpenoids such as curcumol, curdione, and germacrone:
Curcumol: Similar anti-cancer and hepatoprotective properties but differs in its chemical structure and specific molecular targets.
Curdione: Known for its anti-inflammatory and anti-cancer activities, but has a different mechanism of action.
Germacrone: Exhibits anti-inflammatory and anti-tumor effects, but its bioavailability and pharmacokinetics differ from this compound
This compound stands out due to its unique combination of bioactivities and its potential for therapeutic applications in various diseases.
Properties
IUPAC Name |
2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFMXVMWEWLJGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Curcumenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19431-84-6 | |
Record name | Curcumenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
118.5 - 119.5 °C | |
Record name | Curcumenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.